5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine

説明

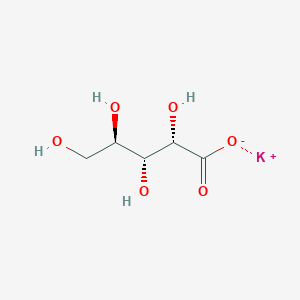

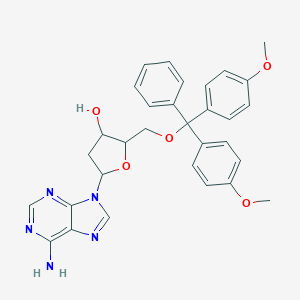

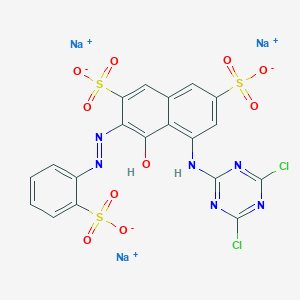

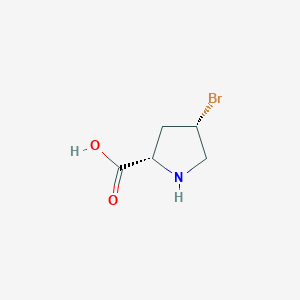

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is a chemically modified nucleoside that is used as a precursor in the synthesis of antisense oligonucleotides. These oligonucleotides are designed to bind to specific RNA sequences, thereby inhibiting gene expression. The dimethoxytrityl (DMT) group is a protective group used in the synthesis of oligonucleotides to protect the 5'-hydroxyl group of nucleosides during the chemical synthesis process.

Synthesis Analysis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine involves a multi-step process that has been optimized for high yield and purity. The process begins with the alkylation of 2,6-diaminopurine riboside using inexpensive reagents such as KOH, DMSO, and alkyl halides at room temperature. This is followed by crystallization, enzymatic deamination, selective N2-isobutyrylation, and finally, 5'-O-dimethoxytritylation to obtain the desired product. This optimized process has been scaled up to the pilot plant level, indicating its practical application in large-scale production .

Molecular Structure Analysis

The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is characterized by the presence of the DMT group attached to the 5' position of the deoxyadenosine. The DMT group is a bulky, lipophilic moiety that provides steric protection to the 5'-hydroxyl group. This protection is crucial during the synthesis of oligonucleotides to prevent unwanted reactions at this site.

Chemical Reactions Analysis

In the context of chemical reactions, the DMT group can be removed under acidic conditions, which is a common step in the deprotection of oligonucleotides following synthesis. The deprotection allows for the subsequent ligation or further modification of the oligonucleotide as required for its intended application. The stability of the DMT group under various conditions is an important consideration in the synthesis and handling of these modified nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine are influenced by both the deoxyadenosine moiety and the DMT protective group. The presence of the DMT group increases the overall hydrophobicity of the molecule, which may affect its solubility in different solvents. The protective group also increases the molecular weight and steric bulk of the nucleoside. These properties are essential for the successful synthesis and purification of oligonucleotides, as they can influence the efficiency of the synthetic process and the stability of the intermediate products .

While the provided data does not include direct studies on 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine, the synthesis and properties of similar modified nucleosides are well-documented, and the principles can be applied to understand the behavior of this compound in various chemical contexts .

科学的研究の応用

-

Solid-Phase Synthesis of Polynucleotides and Polythymidylic Acids

- Field : Biochemistry and Molecular Biology

- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” is used in the solid-phase synthesis of polynucleotides and polythymidylic acids .

- Method of Application : This involves the block coupling phosphotriester method .

- Results or Outcomes : The specific results or outcomes would depend on the exact sequence of the polynucleotide or polythymidylic acid being synthesized .

-

Stereoselective Synthesis of 3’-Deoxy-3’-Threo-Hydroxymethyl Nucleoside

- Field : Organic Chemistry

- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .

- Method of Application : The specific method would depend on the exact synthesis procedure .

- Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .

-

Synthesis of Oligodeoxynucleotides

- Field : Biochemistry and Molecular Biology

- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” can be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .

- Method of Application : The specific method would depend on the exact synthesis procedure .

- Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .

-

Antiviral and Anticancer Studies

- Field : Pharmacology

- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” may be used as a research tool for antiviral and anticancer studies .

- Method of Application : The specific method would depend on the exact research study .

- Results or Outcomes : The specific results or outcomes would depend on the exact research study .

-

Synthesis of Modified Oligonucleotides

- Field : Biochemistry and Molecular Biology

- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” can be used in the synthesis of modified oligonucleotides .

- Method of Application : The specific method would depend on the exact synthesis procedure .

- Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .

-

Research Tool for Antiviral and Anticancer Studies

- Field : Pharmacology

- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” may be used as a research tool for antiviral and anticancer studies .

- Method of Application : The specific method would depend on the exact research study .

- Results or Outcomes : The specific results or outcomes would depend on the exact research study .

Safety And Hazards

特性

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3,(H2,32,33,34)/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVSZVKDFBLXOB-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)